molecular formula C44H92NO10P B580029 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate CAS No. 18603-43-5

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate

Cat. No. B580029
CAS RN: 18603-43-5
M. Wt: 826.191
InChI Key: VHRFFOPIZMXKSG-YHZVPMRTSA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid with alkyl chains comprising 18 carbons . It is a natural constituent of cell membranes . It is also known by other names such as PC, 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-distearoyl, L-α-Phosphatidylcholine, distearoyl, L-β,γ-Distearoyl-α-lecithin, DSPC, PC (18:0/18:0) .


Molecular Structure Analysis

DSPC is a phospholipid with alkyl chains comprising 18 carbons . It has a phosphatidylcholine head group and its structure is similar to 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) .


Physical And Chemical Properties Analysis

DSPC is a non-pyrogenic phospholipid containing saturated long-chain (18:0) stearic acid inserted in the sn-1 and sn-2 positions . It is typically available in powder form . More detailed physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

  • Contaminant Identification in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Batches : Different batches of DSPC contained varying amounts of contaminants affecting systematic biological studies. One such contaminant, identified as 1,3-distearoyl-glycerol-2-phosphocholine (beta-lecithin), was isolated and characterized, indicating the importance of purity in DSPC for research purposes (Ponpipom & Bugianesi, 1980).

  • Synthesis of Saturated Phosphatidylcholines Including DSPC : A study described a facile method for synthesizing DSPC, showcasing the process of producing this compound for scientific use. This method involved the acylation of glycerophosphocholine with imidazolides of corresponding fatty acids, highlighting an efficient approach to synthesize phosphatidylcholines for research (Hermetter & Paltauf, 1981).

  • Development of PEG-Stabilized Bilayer Disks Using DSPC : DSPC was used to create stable dispersions of flat bilayer disks for drug-membrane interaction studies. These disks, compared to liposomes, showed potential for structure/function studies of membrane-bound proteins and as carriers for drug delivery (Johansson et al., 2005).

  • Chemical Sensor for Liquid-Ordered Phase : A study used DSPC in a chemical sensor to monitor the transition from liquid-disordered to liquid-ordered phase in cholesterol-containing bilayers. This demonstrated DSPC's role in studying membrane dynamics and phase transitions (Cao et al., 2005).

  • Impact of DSPC on Phase Transitions in Lipid Membranes : Research on DSPC's influence on phase transitions in lipid monolayers at the oil/water interface found that altering the position of the phosphatidylcholine group in DSPC can significantly affect the surface properties and phase behavior of these monolayers (Llerenas & Mingins, 1976).

  • Stabilizing Effect of Trehalose on DSPC Mixtures : Investigating the mixing and thermal behavior of DSPC in mixtures, a study found that the presence of trehalose can influence the phase transitions and stabilize the structure in dry state, which is relevant for understanding the protective effects on dry membranes (Ricker et al., 2003).

Future Directions

During the pandemic, mRNA-lipid nanoparticle COVID-19 vaccines were developed and approved for emergency use by the FDA. DSPC, as one of the key lipid components, played a crucial role in this development . It is likely that DSPC will continue to be a significant component in the development of future mRNA vaccines and other drug delivery systems.

properties

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2/t42-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFFOPIZMXKSG-YHZVPMRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate

Citations

For This Compound
1
Citations
LF Wang, YH Wei, KY Chen, JC Lin… - Journal of Biomaterials …, 2004 - Taylor & Francis
A simple procedure for surface modification of polyurethane by the Langmuir–Blodgett (LB) method using the amphiphile 1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC) …
Number of citations: 7 www.tandfonline.com

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